4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Streamline your kinase inhibitor synthesis with 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS 1276110-16-7). Unlike generic halopyridines, this advanced intermediate features a pre-installed morpholine at C2 and orthogonal C4-iodine/C6-chlorine reactivity, enabling sequential Suzuki-Miyaura and Sonogashira couplings without regioselectivity challenges. Eliminates 2–3 synthetic steps vs. generic precursors. Achieved 78% isolated yield in patent syntheses of PI3K inhibitors. Ideal for automated parallel synthesis and high-throughput medicinal chemistry. ≥95% purity.

Molecular Formula C9H10ClIN2O
Molecular Weight 324.54 g/mol
CAS No. 1276110-16-7
Cat. No. B1526028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloro-4-iodopyridin-2-yl)morpholine
CAS1276110-16-7
Molecular FormulaC9H10ClIN2O
Molecular Weight324.54 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CC(=C2)I)Cl
InChIInChI=1S/C9H10ClIN2O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2
InChIKeyDYHIMXCVHFVNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS 1276110-16-7): Key Intermediate for PI3K Inhibitor Synthesis and Halogenated Heterocyclic Scaffolds


4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS: 1276110-16-7) is a heterocyclic building block featuring a 2,4,6-trisubstituted pyridine core with chlorine at the 6-position, iodine at the 4-position, and a morpholine ring at the 2-position. This compound serves as a critical intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors and other kinase-targeting agents, as exemplified in patent literature [1]. The compound is commercially available as a research chemical with typical purities ranging from 95% to 98% . Its molecular formula is C9H10ClIN2O, with a molecular weight of approximately 324.55 g/mol. The presence of both chlorine and iodine substituents, along with the morpholine moiety, provides multiple sites for further functionalization via cross-coupling reactions, making it a versatile scaffold for medicinal chemistry and chemical biology applications.

Why 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Cannot Be Replaced by Generic Halopyridine Building Blocks


Generic halopyridine building blocks (e.g., 2,6-dichloro-4-iodopyridine, 2-chloro-4-iodopyridine, or simple 4-iodopyridine) lack the pre-installed morpholine moiety and the precise halogen substitution pattern required for downstream synthetic efficiency. The 4-(6-Chloro-4-iodopyridin-2-yl)morpholine scaffold is specifically engineered to streamline the construction of 2,4,6-trisubstituted pyridine-based kinase inhibitors. Direct substitution with a more generic precursor would necessitate additional synthetic steps, introduce regioselectivity challenges during nucleophilic aromatic substitution or cross-coupling, and potentially compromise overall yield and purity. As demonstrated in patent CN103501610A, the pre-formed morpholinopyridine intermediate is essential for subsequent high-yielding Suzuki-Miyaura and Sonogashira couplings, enabling efficient access to complex PI3K inhibitor candidates [1].

Quantitative Differentiation: How 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Outperforms Closest Analogs in Key Performance Metrics


Optimized Synthesis Yield: 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Achieves 75-78% Yield in One-Step Nucleophilic Aromatic Substitution

In a direct head-to-head synthetic comparison, the preparation of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine from 2,6-dichloro-4-iodopyridine and morpholine proceeds with a 78% isolated yield (1.74 g from 2.0 g starting material, ~7.3 mmol scale) under optimized conditions (120°C, 24 h, DIPEA, dioxane) [1]. This represents a significant improvement over alternative conditions reported for analogous nucleophilic aromatic substitution reactions, such as those using triethylamine at 100°C for 18 hours, which yield only 63% of the desired product .

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Purity Benchmark: Commercially Available 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Achieves ≥98% Purity by HPLC, Exceeding Typical 95% Standard for In-Class Building Blocks

Commercial specifications for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine from reputable suppliers indicate a purity of 98% as determined by HPLC . This exceeds the standard 95% purity commonly specified for many related halogenated pyridine building blocks and intermediates . Higher purity reduces the burden of additional purification steps and minimizes the risk of side reactions in sensitive downstream transformations.

Quality Control Procurement Analytical Chemistry

Regioselective Synthetic Advantage: Pre-Installed Morpholine at C2 Enables Orthogonal Functionalization via C4 Iodine and C6 Chlorine

The 4-(6-Chloro-4-iodopyridin-2-yl)morpholine scaffold possesses orthogonal leaving groups at the 4- and 6-positions of the pyridine ring. The iodine at C4 is primed for selective Suzuki-Miyaura or Sonogashira coupling, while the chlorine at C6 remains intact for subsequent displacement or further functionalization. This orthogonal reactivity is explicitly leveraged in patent CN103501610A, where the iodine undergoes Sonogashira coupling with an alkyne to install a complex side chain, while the chlorine is retained for later steps [1]. In contrast, symmetrical precursors like 2,6-dichloro-4-iodopyridine require careful control of stoichiometry and reaction conditions to achieve selective mono-functionalization, often resulting in lower yields and more complex purification [2].

Synthetic Methodology Medicinal Chemistry Cross-Coupling

Mass Spectrometry Confirmation: Distinctive Isotopic Pattern at m/z 324.9/326.8 (M+H)+ Provides Unambiguous Identity Confirmation

Liquid chromatography-mass spectrometry (LCMS) analysis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine reveals a characteristic isotopic cluster for the protonated molecular ion (M+H)+ at m/z 324.9 and 326.8, with a retention time (Rt) of 0.98 minutes under standard conditions . This distinctive isotopic pattern, resulting from the presence of both chlorine and iodine atoms, provides a robust analytical fingerprint for identity confirmation and purity assessment. In contrast, simpler analogs such as 2,6-dichloro-4-iodopyridine (M+H)+ appear at m/z 273.9/275.9 [1], while morpholine-free 4-iodopyridine derivatives exhibit entirely different mass profiles.

Analytical Chemistry Quality Control Compound Characterization

Optimal Application Scenarios for Procuring 4-(6-Chloro-4-iodopyridin-2-yl)morpholine


Synthesis of 2,4,6-Trisubstituted Pyridine-Based PI3K Inhibitors

This compound is ideally suited as a key intermediate for constructing the 2,4,6-trisubstituted pyridine core found in numerous PI3K inhibitor candidates. The pre-installed morpholine at the 2-position, combined with the orthogonal reactivity of the C4 iodine and C6 chlorine, allows for efficient, stepwise elaboration via sequential cross-coupling reactions. The 78% isolated yield achieved in its synthesis [1] ensures cost-effective access to this advanced intermediate, accelerating medicinal chemistry campaigns targeting PI3K-related pathways.

Orthogonal Functionalization for Parallel Library Synthesis

The orthogonal halogen pattern (iodine vs. chlorine) makes 4-(6-Chloro-4-iodopyridin-2-yl)morpholine an excellent scaffold for generating diverse compound libraries. The C4 iodine can be selectively coupled with a wide range of boronic acids or alkynes, while the C6 chlorine can be subsequently displaced or coupled in a second orthogonal transformation. This strategy minimizes synthetic steps and maximizes structural diversity, a critical advantage in early-stage drug discovery [1].

High-Throughput Chemistry and Automated Synthesis Platforms

The compound's solid-state stability and well-defined analytical signature (LCMS m/z 324.9/326.8, Rt=0.98 min) facilitate its use in automated synthesis platforms and high-throughput experimentation. The high commercial purity (≥98%) reduces the need for pre-reaction purification, enabling seamless integration into parallel synthesis workflows. This is particularly valuable for organizations employing automated medicinal chemistry or reaction optimization systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.